Butylphosphonothioic dibromide

Description

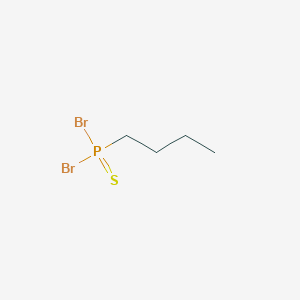

Butylphosphonothioic dibromide is an organophosphorus compound characterized by a butyl group bonded to a phosphonothioic acid core, with two bromide substituents. Its molecular formula is C₄H₉Br₂OPS, and it has a molecular weight of 287.96 g/mol. Structurally, it features a phosphorus atom bonded to a sulfur atom (thio group), two bromine atoms, and a hydroxyl group, with the butyl chain extending from the phosphorus center.

This compound is primarily utilized in specialized organic synthesis, particularly in the preparation of phosphorus-containing ligands or agrochemical intermediates. Its reactivity stems from the electrophilic phosphorus center and the labile bromine atoms, which facilitate nucleophilic substitution reactions. However, it is hydrolytically sensitive, requiring anhydrous handling conditions.

Properties

CAS No. |

62158-10-5 |

|---|---|

Molecular Formula |

C4H9Br2PS |

Molecular Weight |

279.96 g/mol |

IUPAC Name |

dibromo-butyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C4H9Br2PS/c1-2-3-4-7(5,6)8/h2-4H2,1H3 |

InChI Key |

LKHCWQATNXMWGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=S)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butylphosphonothioic dibromide typically involves the reaction of butylphosphonothioic acid with bromine. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure the selective formation of the dibromide compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous bromine.

Chemical Reactions Analysis

Reaction Mechanisms and Byproduct Formation

The synthesis involves dual pathways :

-

Phosphonothioic Dibromide Formation : Dominant when using stoichiometric reactants.

-

Phosphinothioic Bromide Formation : Enhanced with excess sulfide (e.g., 2:1 molar ratio) .

Mechanistic Insights

-

Step 1 : Nucleophilic attack by sulfur on phosphorus, forming a thiophosphoryl intermediate.

-

Step 2 : Bromide displacement, stabilized by electron-withdrawing thiophosphoryl group .

Byproduct Management

-

Diorganophosphinothioic Bromide : Minimized by maintaining a 1:1 reactant ratio.

Phenolation for Lubricity Enhancers

Reacting with phenol under mild conditions produces thiophosphate esters:

Polymer Modification

Incorporates into polyolefins via radical grafting, improving flame resistance .

Stability and Handling Considerations

-

Thermal Stability : Decomposes above 400°C, releasing HBr and phosphorus oxides .

-

Storage : Requires inert atmosphere (argon) to prevent hydrolysis.

-

Toxicity : Corrosive; handle with nitrile gloves and fume hood.

Comparative Reactivity with Analogues

| Property | Butylphosphonothioic Dibromide | Methyl Analog |

|---|---|---|

| Melting Point | 45–50°C | 60–65°C |

| Hydrolysis Rate (H₂O) | Slow (t₁/₂ = 12 h) | Rapid (t₁/₂ = 2 h) |

| Thiophilicity (NMR δₚ) | 75 ppm | 68 ppm |

Industrial-Scale Optimization

Scientific Research Applications

Butylphosphonothioic dibromide finds applications in various fields of scientific research:

Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, which are important intermediates in the production of pesticides, flame retardants, and plasticizers.

Biology: Employed in the study of enzyme inhibition, particularly those enzymes that interact with phosphorus-containing substrates.

Medicine: Investigated for its potential use in the development of novel pharmaceuticals, especially those targeting specific biochemical pathways involving phosphorus.

Industry: Utilized in the manufacturing of specialty chemicals and materials, including lubricants and surfactants.

Mechanism of Action

The mechanism of action of butylphosphonothioic dibromide involves its interaction with nucleophiles, leading to the formation of covalent bonds with the phosphorus atom. This reactivity is attributed to the electrophilic nature of the phosphorus center, which is enhanced by the presence of bromine atoms. The compound can also undergo redox reactions, altering its oxidation state and reactivity.

Molecular Targets and Pathways:

Enzymes: this compound can inhibit enzymes that utilize phosphorus-containing substrates, affecting metabolic pathways.

Cellular Pathways: The compound’s reactivity with nucleophiles can disrupt cellular processes by modifying key biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Dibromide Compounds

Structural and Functional Group Analysis

The following table compares Butylphosphonothioic dibromide with quaternary pyridine aldoxime dibromides (K-series compounds) described in recent research:

Key Observations:

- Phosphorus vs. Nitrogen Reactivity: this compound’s phosphorus center enables nucleophilic attacks in synthesis, whereas K-series compounds rely on pyridinium-oxime groups to reactivate AChE inhibited by organophosphate toxins.

- Bromide Functionality: Both classes use bromides as counterions, but in K-series compounds, bromides stabilize the quaternary ammonium centers, whereas in this compound, bromides act as leaving groups.

This compound:

- Synthetic Utility : Used to introduce phosphorus-sulfur motifs into molecules, critical for designing flame retardants or pesticides. Its bromides are readily displaced by nucleophiles like amines or alcohols.

- Stability : Rapid hydrolysis in aqueous environments limits its use in biological systems.

K-Series Compounds (e.g., K033, K048):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.